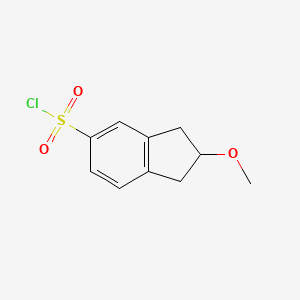

2-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride

CAS No.: 1566745-97-8

Cat. No.: VC2959332

Molecular Formula: C10H11ClO3S

Molecular Weight: 246.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1566745-97-8 |

|---|---|

| Molecular Formula | C10H11ClO3S |

| Molecular Weight | 246.71 g/mol |

| IUPAC Name | 2-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride |

| Standard InChI | InChI=1S/C10H11ClO3S/c1-14-9-4-7-2-3-10(15(11,12)13)6-8(7)5-9/h2-3,6,9H,4-5H2,1H3 |

| Standard InChI Key | IOFOJEUHYMIOSP-UHFFFAOYSA-N |

| SMILES | COC1CC2=C(C1)C=C(C=C2)S(=O)(=O)Cl |

| Canonical SMILES | COC1CC2=C(C1)C=C(C=C2)S(=O)(=O)Cl |

Introduction

CHEMICAL PROPERTIES AND STRUCTURE

Basic Identification and Physical Properties

2-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride exists as a liquid at room temperature and requires specific storage conditions to maintain its stability . The compound's basic physical and chemical characteristics are summarized in Table 1.

Table 1: Physical and Chemical Properties of 2-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1566745-97-8 | |

| Molecular Formula | C₁₀H₁₁ClO₃S | |

| Molecular Weight | 246.71 g/mol | |

| Physical State | Liquid | |

| Appearance | Not specified | |

| Storage Temperature | 4°C |

Structural Characteristics and Chemical Identifiers

The molecular structure of 2-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride features a methoxy group at the 2-position of the indene ring system and a sulfonyl chloride group at the 5-position . This specific arrangement contributes to the compound's chemical behavior and reactivity profile. The structural information and chemical identifiers for the compound are presented in Table 2.

Table 2: Structural Information and Chemical Identifiers of 2-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride

Chemical Reactivity

The key reactive sites in the molecule include:

-

The sulfonyl chloride group (-SO₂Cl): Highly reactive toward nucleophiles

-

The methoxy group (-OCH₃): Electron-donating, affecting the electronic properties of the ring system

-

The indene ring system: Provides structural rigidity and may participate in certain reactions

SYNTHESIS AND PREPARATION METHODS

Laboratory Synthesis

The synthesis of 2-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride typically involves the reaction of 2-methoxy-2,3-dihydro-1H-indene with chlorosulfonic acid under carefully controlled conditions. This process requires precise temperature control to ensure selective sulfonylation at the desired position on the aromatic ring. The general reaction can be represented as:

2-methoxy-2,3-dihydro-1H-indene + ClSO₃H → 2-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride + HCl

The reaction conditions must be optimized to maximize yield and minimize side reactions, such as multiple sulfonylation or sulfonylation at alternative positions on the aromatic ring.

Industrial Production Methods

Industrial-scale production of 2-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride often employs continuous flow reactors to optimize reaction conditions and improve yield efficiency. This approach offers several advantages over batch processing, including:

-

Better temperature control, reducing the formation of unwanted by-products

-

Improved mixing, leading to more consistent reaction outcomes

-

Enhanced safety, as smaller amounts of reactive materials are present at any given time

-

Increased productivity and reduced waste generation

The industrial synthesis pathway likely begins with the preparation or sourcing of 2-methoxy-2,3-dihydro-1H-indene, followed by the sulfonylation step using chlorosulfonic acid or an alternative sulfonylating agent. Purification techniques such as crystallization, distillation, or chromatography may be employed to achieve the desired purity level for the final product.

BIOLOGICAL ACTIVITY AND APPLICATIONS

Applications in Chemical Synthesis

2-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride serves as an important intermediate in the synthesis of various organic compounds, including:

-

Pharmaceuticals: The compound can be used to introduce sulfonamide or sulfonate ester groups into drug candidates, potentially enhancing their bioactivity or pharmacokinetic properties.

-

Agrochemicals: Derivatives of this compound may exhibit properties useful in the development of pesticides, herbicides, or plant growth regulators.

-

Specialty chemicals: The unique structure makes it valuable for creating compounds with specific functional properties for industrial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume